Product packaging for H-Tyr(tBu)-NH2(Cat. No.:)

H-Tyr(tBu)-NH2

Cat. No.: B8412563
M. Wt: 236.31 g/mol
InChI Key: KREOLQITHMVKMQ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Tyr(tBu)-NH2 (CAS 39894-77-4) is a protected tyrosine derivative with a molecular formula of C13H20N2O2 and a molecular weight of 236.313 g/mol . This compound features a tert-butyl (tBu) ether group protecting the tyrosine side chain, enhancing its stability and making it a valuable building block in synthetic chemistry. It is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) using Fmoc or Boc strategies, where it helps prevent unwanted side reactions . Amino acid and amino acid derivatives are commercially recognized as important ergogenic supplements and are used in research to study their influence on the secretion of anabolic hormones, their role as a fuel supply, and their potential to prevent exercise-induced muscle damage . Modified tyrosine analogs, such as those with substitutions at the phenyl ring, are also integral in pharmacological research for structure-activity relationship (SAR) studies, aiding in the development of receptor-specific ligands . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure proper handling and to establish all necessary safety and protocols when using this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O2 B8412563 H-Tyr(tBu)-NH2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanamide

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H2,15,16)/t11-/m0/s1

InChI Key

KREOLQITHMVKMQ-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N)N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N)N

Origin of Product

United States

Synthetic Methodologies Involving H Tyr Tbu Nh2

Solid-Phase Peptide Synthesis (SPPS) Strategies

SPPS, a technique pioneered by Bruce Merrifield, has revolutionized the way peptides are synthesized. peptide.com It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. peptide.comuzh.ch The use of H-Tyr(tBu)-NH2 as the C-terminal residue provides a direct route to peptide amides, a common structural motif in biologically active peptides.

Fmoc/tBu Strategy Optimization in Linear Peptide Assembly

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach. iris-biotech.deacs.org This method relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile tert-butyl (tBu) based groups for the permanent protection of reactive amino acid side chains. iris-biotech.deontosight.ai The phenolic hydroxyl group of tyrosine is typically protected as a tert-butyl ether, hence the utility of Fmoc-Tyr(tBu)-OH in peptide synthesis. peptide.comthieme-connect.de When the desired peptide sequence concludes with a C-terminal tyrosine amide, starting the synthesis with this compound pre-loaded onto a resin or coupling it as the first residue is a common practice.

The tert-butyl protecting group on the tyrosine side chain is stable to the basic conditions required for Fmoc group removal (typically 20% piperidine (B6355638) in a solvent like DMF) but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. iris-biotech.deontosight.ai This orthogonality is a cornerstone of the Fmoc/tBu strategy, allowing for the selective deprotection of the α-amino group at each step of the synthesis without affecting the side-chain protecting groups. acs.org

Optimization of the Fmoc/tBu strategy often involves fine-tuning the deprotection and coupling steps to maximize yield and purity. For instance, the duration and composition of the piperidine solution for Fmoc removal can be adjusted to prevent side reactions. biotage.comnih.gov

Resin-Linker Chemistry and Cleavage Conditions

The choice of resin and linker is critical in SPPS as it dictates the C-terminal functionality of the resulting peptide and the conditions required for its final cleavage. uzh.chlsu.edu To synthesize a peptide amide ending in Tyr(tBu)-NH2, a resin that yields a C-terminal amide upon cleavage is required. Rink Amide resins are frequently employed for this purpose. peptide.comunibo.it These resins are designed to release the peptide as a C-terminal amide upon treatment with strong acid, typically a cocktail containing trifluoroacetic acid (TFA). biorxiv.orgsigmaaldrich-jp.com

The cleavage cocktail usually consists of 95% TFA, with the remaining 5% comprising a mixture of scavengers to capture the reactive carbocations generated from the cleavage of tBu and other protecting groups. iris-biotech.dethermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). thermofisher.com The tBu group from the tyrosine side chain is cleaved simultaneously with the peptide's release from the resin under these acidic conditions. iris-biotech.depeptide.com

For the synthesis of protected peptide fragments, more acid-labile resins like 2-chlorotrityl chloride resin can be used. peptide.comrsc.org This allows the peptide to be cleaved from the resin while leaving the tBu side-chain protection intact, which is useful for subsequent fragment condensation strategies. acs.orgpeptide.com

Resin TypeLinker TypeTypical Cleavage ConditionC-Terminal Product
Rink Amide ResinAcid-labile95% TFAPeptide Amide
2-Chlorotrityl Chloride ResinHighly Acid-labile1% TFA in DCMProtected Peptide Acid
Wang ResinAcid-labile95% TFAPeptide Acid

Coupling Reagent Selection and Activation Efficiency

The formation of the amide bond between the incoming Fmoc-protected amino acid and the free amine of the resin-bound peptide is facilitated by a coupling reagent. The efficiency of this step is paramount for the success of the synthesis. A variety of coupling reagents are available, broadly classified into carbodiimides (like DIC), and aminium/uronium or phosphonium (B103445) salts (like HBTU, HATU, and PyBOP). luxembourg-bio.comknepublishing.com

The selection of the coupling reagent can significantly impact the reaction time and the prevention of side reactions. For instance, HATU is often considered one of the most efficient coupling reagents, particularly for sterically hindered couplings. luxembourg-bio.commerckmillipore.com Oxyma-based reagents have also gained popularity due to their high reactivity and reduced risk of side reactions compared to HOBt-based reagents. merckmillipore.com

In a study comparing various coupling reagents for the synthesis of a model peptide, HATU was found to be the most effective. merckmillipore.com Another study investigating the use of propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent demonstrated its efficacy, with the solvent playing a crucial role in the conversion yield. csic.es

Coupling ReagentClassAdditiveKey Features
DIC (N,N'-Diisopropylcarbodiimide)CarbodiimideOxyma/HOBtCost-effective, but can lead to side reactions.
HBTUAminium/Uronium SaltHOBtWidely used, efficient.
HATUAminium/Uronium SaltHOAtHighly efficient, especially for difficult couplings. luxembourg-bio.commerckmillipore.com
PyBOPPhosphonium SaltHOBtEffective, but can be less efficient than aminium salts. luxembourg-bio.com
T3P®Phosphonic Anhydride-A greener alternative, with efficiency dependent on the solvent. csic.es
COMUAminium/Uronium SaltOxymaHigh reactivity and reduced risk of guanidinylation. merckmillipore.com

Minimization of Side Reactions during Synthesis

Several side reactions can occur during SPPS, potentially leading to impurities that are difficult to separate from the desired peptide. Careful optimization of the synthetic protocol is necessary to minimize these.

Diketopiperazine (DKP) formation is a significant side reaction that occurs at the dipeptide stage of the synthesis. nih.gov It involves the intramolecular cyclization of the N-terminal amino group attacking the ester linkage to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic DKP and termination of the peptide chain. nih.govfigshare.com This side reaction is particularly prevalent when proline is in the second position of the peptide chain. figshare.com

Strategies to minimize DKP formation include:

Use of sterically hindered amino acids: Incorporating a bulky protecting group on the C-terminal amino acid can help.

Optimized deprotection conditions: Using milder deprotection conditions or alternative bases to piperidine, such as piperazine (B1678402), can reduce the rate of DKP formation. nih.gov A combination of 2% DBU and 5% piperazine in NMP has been shown to be effective. nih.gov

Immediate coupling of the third amino acid: Minimizing the time the deprotected dipeptide-resin is exposed to basic conditions before the next coupling step is crucial.

Use of dipeptide building blocks: Incorporating a pre-formed dipeptide can bypass the problematic dipeptide-resin stage. nih.gov

Aspartimide formation is another common base-catalyzed side reaction that affects aspartic acid (Asp) residues. rsc.orgiris-biotech.de The backbone amide nitrogen attacks the side-chain carboxyl group of an Asp residue, forming a five-membered succinimide (B58015) ring. rsc.org This aspartimide can then be opened by a nucleophile (like piperidine or water) to yield a mixture of α- and β-aspartyl peptides, as well as racemized products, which are often difficult to separate from the target peptide. iris-biotech.desigmaaldrich.com

Several approaches have been developed to control aspartimide formation:

Modification of deprotection conditions: Adding an acidic additive like HOBt or formic acid to the piperidine deprotection solution can suppress aspartimide formation. biotage.comnih.govrsc.org

Use of sterically hindered side-chain protecting groups: Employing bulkier protecting groups on the Asp side chain, such as 3-methylpent-3-yl (Mpe) or 9-fluorenylmethyl (Fm), can sterically hinder the formation of the succinimide ring. biotage.comresearchgate.net Fmoc-Asp(OBno)-OH has also been shown to be highly effective in preventing this side reaction. sigmaaldrich.com

Backbone protection: Protecting the amide nitrogen of the residue following Asp with a group like 2,4-dimethoxybenzyl (Dmb) can completely prevent aspartimide formation by removing the nucleophilic lone pair of electrons. biotage.com

Suppression of Racemization in Coupling Steps

A significant challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the chiral center of an amino acid, during the formation of the peptide bond. This is particularly crucial when coupling peptide fragments. The use of specific additives and coupling reagents is a key strategy to minimize this unwanted side reaction.

Recent advancements have highlighted the effectiveness of ethyl 2-cyano-2-(hydroxyimino)acetate, known as OxymaPure, as an additive. nih.govbiosyn.com When used in conjunction with carbodiimides like diisopropylcarbodiimide (DIC), OxymaPure has been shown to be superior to classic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) in suppressing racemization. acs.org The mechanism involves the formation of an oxime ester intermediate which is more reactive and less prone to racemization. biosyn.com Studies have shown that Oxyma-based reagents, including COMU, provide excellent results in terms of yield and minimizing racemization. acs.org For instance, the use of OxymaPure with DIC has been demonstrated to be effective in preventing racemization during the coupling of amino acids like Fmoc-Tyr(tBu)-OH. nih.gov Another novel additive, Oxyma-B (1,3-dimethylvioluric acid), has also shown promise in controlling optical purity, proving more effective than both Oxyma- and benzotriazole-based reagents in certain contexts. luxembourg-bio.comnih.gov

Coupling Reagent/AdditiveEfficacy in Racemization SuppressionReference
OxymaPure/DICHigh, superior to HOBt nih.govacs.org
COMUHigh, similar to HOAt derivatives acs.org
Oxyma-B/DICHigh, potent suppressor for His coupling luxembourg-bio.comnih.gov

Automated Solid-Phase Synthesis Platforms

The Fmoc/tBu strategy is a cornerstone of automated solid-phase peptide synthesis (SPPS). nih.gov In this approach, the N-terminal α-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side chains of reactive amino acids are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.debiosynth.com this compound, or more commonly its N-terminally protected form Fmoc-Tyr(tBu)-OH, is a standard and preferred building block in this methodology. thieme-connect.depeptide.com

Automated peptide synthesizers utilize this orthogonal protection scheme to assemble peptide chains efficiently. wikipedia.org The tBu group on the tyrosine side chain is stable to the piperidine solutions used for Fmoc removal at each cycle. biosynth.comwikipedia.org Upon completion of the peptide sequence, a final treatment with a strong acid, typically trifluoroacetic acid (TFA), cleaves the peptide from the resin support and simultaneously removes the tBu and other acid-labile side-chain protecting groups. iris-biotech.dethermofisher.com This strategy has been successfully employed in the automated synthesis of numerous peptides, including those containing multiple tyrosine residues. ekb.eggoogle.com Microwave-assisted SPPS has further enhanced the efficiency of this process, enabling faster and more effective peptide bond formation. ekb.egbiorxiv.org

Synthesis PlatformProtecting Group StrategyKey FeaturesReference
Automated SPPSFmoc/tBuOrthogonal protection, efficiency nih.govwikipedia.org
Microwave-assisted SPPSFmoc/tBuAccelerated reaction times, improved yields ekb.egbiorxiv.org

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and the synthesis of complex targets.

Segment Condensation and Fragment Ligation Techniques

For the synthesis of large peptides or proteins, a common strategy is to create smaller, protected peptide fragments which are then joined together in solution. thieme-connect.depeptide.com This is known as segment condensation or fragment ligation. This compound can be incorporated into the C-terminus of a peptide fragment. The tert-butyl group's stability allows for the selective removal of other protecting groups during the synthesis of the fragment. peptide.com For example, a protected peptide fragment with a C-terminal Tyr(tBu)-NH2 can be prepared and then coupled with another fragment that has a free C-terminal carboxyl group. thieme-connect.de This approach offers the advantage of purifying intermediate fragments, which can lead to a purer final product. thieme-connect.de The choice of coupling reagents and the protection of the C-terminal carboxyl group of the other fragment are critical to ensure a successful and racemization-free condensation.

Specialized Tyrosine Derivatization during Chemical Synthesis

The ability to selectively modify amino acid side chains opens up possibilities for creating peptides with novel properties and functions. This compound can serve as a precursor for such modifications.

Incorporation of Environment-Sensitive Fluorescent Probes

Fluorescently labeled peptides are powerful tools for studying biological processes such as protein-protein interactions, enzyme activity, and cellular uptake. acs.orgresearchgate.net Tyrosine is a common target for the attachment of fluorescent probes due to its reactive phenolic hydroxyl group. Starting with a protected tyrosine derivative like this compound, the N-terminus can be coupled to a growing peptide chain. Subsequently, the tBu group can be removed to expose the hydroxyl group for derivatization.

However, a more common strategy involves synthesizing a fluorescent unnatural amino acid derived from tyrosine and then incorporating it into the peptide sequence using SPPS. acs.orgacs.org Various methods, including Heck coupling and copper-catalyzed C-O bond formation, have been used to create tyrosine analogues with extended conjugation and fluorescent properties. acs.orgresearchgate.netrsc.org These probes are often "environment-sensitive," meaning their fluorescent properties (e.g., intensity, emission wavelength) change in response to their local environment, such as polarity or viscosity. researchgate.net This feature allows them to act as reporters for events like ligand binding to a receptor's hydrophobic pocket. researchgate.netnih.gov For example, fluorescent probes have been designed to target protein tyrosine kinases, where a change in fluorescence signals the phosphorylation of a tyrosine residue. nih.gov The synthesis of such probes often involves multi-step organic reactions starting from protected tyrosine derivatives. acs.org

Chemical Synthesis of Sulfated Tyrosine Peptides using Protected Building Blocks

The synthesis of peptides containing sulfated tyrosine, Tyr(SO3H), presents a significant challenge for peptide chemists due to the inherent acid lability of the tyrosine O-sulfate ester bond. acs.orgsigmaaldrich-jp.com Direct sulfation of a completed peptide chain often results in low yields and the formation of byproducts, complicating purification. thieme-connect.de To circumvent these issues, a more effective strategy involves the incorporation of a pre-sulfated and suitably protected tyrosine building block during solid-phase peptide synthesis (SPPS). thieme-connect.deresearchgate.net

Alternative protected building blocks have also been developed to enhance the efficiency and compatibility of sulfated peptide synthesis. One such approach utilizes Fmoc-fluorosulfated tyrosine. nih.gov This building block is incorporated into the peptide chain using standard SPPS protocols. The stable fluorosulfate (B1228806) group withstands the acidic conditions of cleavage and deprotection. Subsequently, the fluorosulfated tyrosine residue is converted to the desired sulfotyrosine in high yield by treatment with basic ethylene (B1197577) glycol. nih.govresearchgate.net Another innovative method involves a neopentyl (nP) group to protect the sulfate (B86663) monoester, yielding the building block Fmoc-Tyr(SO3nP)-OH. This protection is robust enough to withstand standard TFA cleavage conditions, and the nP group can be removed post-cleavage under mild conditions. sigmaaldrich-jp.com

The table below summarizes various protected building blocks and strategies for the synthesis of sulfated tyrosine peptides.

Protected Building BlockResinCleavage/Deprotection ConditionsFinal Product ExampleYield (%)Reference
Fmoc-Tyr(SO3Na)-OH2-Chlorotrityl (Clt) Resin90% aqueous TFA, 0 °CHuman Little Gastrin-II (17 residues)38% acs.org
Fmoc-Tyr(SO3Na)-OH2-Chlorotrityl (Clt) Resin90% aqueous TFA, 0 °C, 8 hHuman Big Gastrin-II (34 residues)14% nih.gov
Protected Peptide with Tyr(SO3H)Chlorotrityl Resin90% TFA / 2-methylindole, 25°C, 90 min[Thr28,Nle31]-CCK-[25-33]57% thieme-connect.de
Fmoc-fluorosulfated tyrosineStandard SPPS Resins1. Standard TFA cleavage 2. Basic ethylene glycolSulfotyrosine peptidesHigh nih.govresearchgate.net
Fmoc-Tyr(SO3nP)-OHRink Amide SpheriTide1. TFA/TIS/water (95:2.5:2.5) 2. 2 M ammonium (B1175870) acetate/MeCNH-Tyr(SO3-)-Glu-Phe-Lys-Lys-Ala-NH2Nearly complete conversion sigmaaldrich-jp.com

Integration of Non-Natural Amino Acid Analogues (e.g., Aza-Amino Acids)

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced therapeutic properties, such as increased stability against enzymatic degradation. kirj.eesigmaaldrich.com Aza-amino acids, in which the α-carbon of an amino acid residue is replaced by a nitrogen atom, are a prominent class of such analogues. kirj.eenih.gov The resulting aza-peptide bond is significantly more resistant to proteolysis. kirj.eeresearchgate.net

The compound this compound, or more commonly its resin-bound form, serves as a critical starting point for the synthesis of peptides containing aza-amino acids. A fully automated solid-phase platform has been developed for the efficient synthesis of azapeptides. biorxiv.org In this methodology, a tyrosine pre-loaded Wang resin (NH2-Tyr(tBu)-Wang Resin) is used as the solid support. Pre-activated, Fmoc-protected aza-amino acid benzotriazole (B28993) esters (aza-amino acid-OBt) are then coupled to the N-terminal amine of the resin-bound tyrosine. biorxiv.org

Research has demonstrated that this coupling reaction proceeds with excellent conversion rates for a variety of aza-amino acids. biorxiv.org The optimal conditions involve shaking the resin with a 5-fold excess of the aza-amino acid-OBt building block in dimethylformamide (DMF) for 16 hours at room temperature. biorxiv.org Following the coupling and subsequent cleavage from the resin, the desired azaAA-Tyr(tBu)-NH2 dipeptides are obtained with high crude purity. biorxiv.org This approach has been validated through the synthesis of a library of azadipeptides and applied to the creation of analogues of the glucagon-like peptide-1 (GLP-1). biorxiv.org Further developments include the use of pre-formed N-Fmoc-aza-dipeptides, such as Fmoc-aza-Orn(Boc)-Tyr(tBu)-OH, which can be incorporated into peptide chains using standard SPPS conditions. researchgate.net

The table below details the results of coupling various aza-amino acid building blocks to a tyrosine-loaded resin.

Aza-Amino Acid CoupledResulting AzadipeptideConversion (%)Crude Purity (%)Reference
aza-Glycine (azaGly)azaGly-Tyr(tBu)-NH299.895.1 biorxiv.org
aza-Alanine (azaAla)azaAla-Tyr(tBu)-NH299.185.5 biorxiv.org
aza-Valine (azaVal)azaVal-Tyr(tBu)-NH210083.1 biorxiv.org
aza-Leucine (azaLeu)azaLeu-Tyr(tBu)-NH299.991.5 biorxiv.org
aza-Phenylalanine (azaPhe)azaPhe-Tyr(tBu)-NH299.990.3 biorxiv.org
aza-Tyrosine (azaTyr)azaTyr-Tyr(tBu)-NH297.488.6 biorxiv.org

Advanced Applications in Chemical Synthesis and Bioconjugation

Peptide-Oligonucleotide Conjugate (POC) Synthesis

Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that merge the biological functions of peptides with the genetic information and targeting capabilities of oligonucleotides. nih.gov These chimeras have shown significant promise in various fields, including diagnostics, nanotechnology, and therapeutic development. nih.govresearchgate.netresearchgate.net The synthesis of POCs can be approached through several strategies, including the stepwise solid-phase synthesis of both moieties or the conjugation of pre-synthesized peptide and oligonucleotide fragments in solution. researchgate.net H-Tyr(tBu)-NH2 can be a key component in the peptide fragment, with its protected side chain preventing unwanted reactions during synthesis and conjugation.

Amide Coupling Strategies for Peptide-DNA Linkage Formation

The formation of a stable amide bond is a common and robust method for linking peptides to oligonucleotides. researchgate.net This typically involves the reaction of a carboxyl group on one fragment with an amino group on the other. In the context of using a peptide containing this compound, the free N-terminal amine of the tyrosine derivative can be the nucleophile that attacks an activated carboxyl group on a modified oligonucleotide.

Several coupling reagents are employed to facilitate this amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) when used with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form active esters. acs.org More modern and efficient reagents include uronium/aminium salts like HATU, HCTU, and TBTU, and phosphonium (B103445) salts like PyBOP. acs.org The choice of coupling reagent and reaction conditions is critical to ensure high yield and prevent side reactions, especially when dealing with sensitive biomolecules like DNA. acs.org For instance, DNA is sensitive to acidic conditions, making the use of Boc chemistry for N-terminal protection of the peptide problematic during the synthesis of the conjugate. acs.org Therefore, Fmoc/tBu strategies are often preferred for the peptide synthesis part. redalyc.org

The general scheme for conjugating a peptide containing a terminal this compound to an oligonucleotide with a terminal carboxyl group would involve:

Activation of the oligonucleotide's carboxyl group using a suitable coupling reagent.

Reaction of the activated oligonucleotide with the N-terminal amine of the this compound containing peptide.

Purification of the resulting POC.

The tert-butyl protecting group on the tyrosine side chain is crucial as it prevents the phenolic hydroxyl group from participating in unwanted side reactions during the coupling process. csic.es This protecting group is typically stable under the conditions used for Fmoc-based peptide synthesis and many coupling reactions but can be removed later if the free hydroxyl group is required for the final function of the conjugate. redalyc.org

Influence of Conjugation on Supramolecular Properties of POCs

The conjugation of a peptide moiety, such as one derived from this compound, to an oligonucleotide can significantly influence the supramolecular properties of the resulting POC. The peptide component can introduce new intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which can affect the self-assembly and conformational behavior of the conjugate. researchgate.net

The hydrophobic tert-butyl group on the tyrosine residue can play a direct role in these interactions. Hydrophobic interactions are a major driving force for the self-assembly of amphiphilic molecules in aqueous environments. researchgate.net The presence of the bulky and nonpolar tBu group can promote the formation of aggregates, micelles, or other nanostructures. frontiersin.org For example, studies on short peptide amphiphiles have shown that hydrophobic interactions are crucial for the formation of nanofibrils. researchgate.net The cooperative effect of hydrophobic interactions and hydrogen bonding is key to the development of these ordered structures. researchgate.net

Engineering of Modified Peptides and Proteins

The site-specific modification of peptides and proteins is a powerful tool for creating molecules with novel functions. This compound serves as a valuable building block in these engineering efforts, providing a protected tyrosine residue that can be strategically incorporated into a peptide sequence.

Chemo-Enzymatic Synthesis Methodologies

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. unibo.ituva.nl This approach is particularly useful for the synthesis of complex peptides and proteins, including those containing unnatural amino acids or specific modifications. ethz.ch

In a typical chemo-enzymatic strategy, peptide fragments are first synthesized chemically, often using solid-phase peptide synthesis (SPPS). uva.nl this compound can be incorporated into these fragments using standard Fmoc/tBu chemistry. The protecting groups, such as the tert-butyl group on tyrosine, prevent interference with the subsequent enzymatic ligation step. redalyc.org

Enzymes like peptiligase or sortase A are then used to ligate these unprotected peptide fragments in a site-specific manner. acs.orguva.nl These enzymes recognize specific amino acid sequences and catalyze the formation of a native peptide bond under aqueous conditions. acs.org For example, a peptide fragment with a C-terminal thioester can be ligated to another fragment with an N-terminal cysteine, a process known as native chemical ligation (NCL), which can also be facilitated by enzymes. acs.org

The use of this compound in the initial chemical synthesis ensures that the reactive hydroxyl group of tyrosine does not interfere with the enzymatic ligation. After the full-length modified peptide or protein is assembled, the protecting groups can be removed if necessary.

Synthesis StageMethodRole of this compoundKey Considerations
Fragment Synthesis Solid-Phase Peptide Synthesis (SPPS)Incorporation as a protected amino acid.Fmoc/tBu chemistry is compatible.
Fragment Ligation Enzymatic (e.g., Peptiligase)The tBu group protects the tyrosine hydroxyl.Ensures site-specific ligation without side reactions. uva.nl
Deprotection Chemical (e.g., strong acid)Removal of the tBu group.May be necessary to restore native function. redalyc.org

Introduction of Intramolecular Crosslinks and Cyclic Peptide Structures

Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. nih.gov The synthesis of cyclic peptides involves the formation of an intramolecular covalent bond, often between the side chains of two amino acids within the peptide sequence.

This compound can be a precursor to a tyrosine residue that participates in such crosslinking. A common strategy for creating cyclic peptides is through the formation of an amide bond between the side chains of an acidic amino acid (like aspartic acid or glutamic acid) and a basic amino acid (like lysine). researchgate.net While the tyrosine side chain itself is not typically involved in this type of cyclization, its presence, protected by the tBu group, is compatible with the synthesis of these structures. researchgate.net The synthesis is often performed on a solid support, using orthogonal protecting groups for the side chains that will be involved in the cyclization. researchgate.net

Alternatively, the phenolic hydroxyl group of tyrosine can be used to form other types of crosslinks, such as ether linkages, or can be modified for other ligation chemistries after deprotection. A notable example is the photo-cross-linking strategy that converts tyrosine to dityrosine, which can significantly enhance the mechanical stability of peptide nanostructures. frontiersin.org The initial presence of the tBu protecting group allows for the selective deprotection and subsequent modification of the tyrosine residue at the desired stage of the synthesis.

Post-Synthetic Functionalization within Metal-Organic Framework (MOF) Crystals

Metal-organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.govacs.org Their high porosity and tunable chemical functionality make them attractive for applications in catalysis, gas storage, and separations. nih.gov Post-synthetic modification (PSM) is a powerful technique to introduce new functional groups into a pre-existing MOF structure, enabling the creation of materials that are not accessible through direct synthesis. nih.govmdpi.com

Peptides can be incorporated into MOFs to create enzyme-like catalytic sites. osti.govberkeley.edu In one approach, a multivariate MOF (MTV-MOF) is constructed with organic struts containing reactive groups, such as primary amines. osti.govberkeley.edu Peptides can then be built up stepwise within the pores of the MOF through a series of coupling reactions. osti.gov

Design and Synthesis of Peptide-Based Chemical Probes

The strategic incorporation of this compound and its protected precursors is fundamental to the design and synthesis of sophisticated peptide-based chemical probes. These probes are indispensable tools in chemical biology for studying complex biological processes, such as protein-protein interactions, receptor binding, and enzymatic activity. The tert-butyl (tBu) protecting group on the tyrosine hydroxyl function is critical for preventing unwanted side reactions during synthesis, while the C-terminal amide is often crucial for mimicking the structure of endogenous peptides and enhancing biological activity.

The design of these probes involves integrating a specific peptide sequence, which serves as the recognition element for a biological target, with a reporter moiety, such as a fluorophore or a biotin (B1667282) tag. The tyrosine residue, once deprotected, can play a direct role in molecular recognition or serve as a versatile handle for further chemical modification. Research has focused on creating probes for a variety of targets, including G protein-coupled receptors (GPCRs) and extracellular matrix proteins. acs.orgnih.gov

Synthesis of these complex molecules is predominantly achieved through Fmoc/tBu-based solid-phase peptide synthesis (SPPS). acs.orgnih.govacs.orgresearchgate.net This methodology allows for the stepwise assembly of the peptide chain on a solid support, such as a Rink amide resin, which yields the desired C-terminal amide upon cleavage. nih.govresearchgate.net Protected amino acid building blocks, like Fmoc-Tyr(tBu)-OH, are sequentially coupled to the growing peptide chain. acs.orgresearchgate.net Each coupling step is typically mediated by activating reagents such as HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine). acs.orgacs.org The temporary N-terminal Fmoc group is removed after each coupling cycle with a piperidine (B6355638) solution to allow for the addition of the next amino acid. acs.org

After assembling the complete peptide sequence, the reporter group can be conjugated. For instance, a fluorophore can be attached to the N-terminus of the resin-bound peptide. acs.org The final step involves cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups, including the tBu group from tyrosine. This is accomplished using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). acs.orgacs.orgacs.org The crude peptide probe is then purified, typically by reverse-phase high-performance liquid chromatography (HPLC), to yield the final, highly pure product. acs.orgnih.gov

Detailed Research Findings

The versatility of using protected tyrosine derivatives in probe synthesis is highlighted in several research applications. For example, in the development of ligands for the histamine (B1213489) H1 receptor, Fmoc-Tyr(tBu)-OH was incorporated into a tetrapeptide linker, which was then coupled to a pharmacophore and a fluorescent dye. acs.org The synthesis was performed on Rink amide resin, and the final cleavage and deprotection were achieved with 90% aqueous TFA. acs.org

Similarly, fluorescent probes targeting denatured collagen were synthesized using Fmoc-Tyr(tBu)-OH as one of the key building blocks in a standard Fmoc-SPPS protocol. acs.org In this case, the fluorophore 5(6)-carboxyfluorescein (B613776) (FAM) was conjugated to the N-terminus of the peptide before cleavage from the resin with a TFA/TIS/H₂O cocktail. acs.org Another study describes the synthesis of fluorescent opioid peptide analogs where Boc-Tyr(tBu)-OH was used as the N-terminal amino acid in the synthesis of endomorphin-2 derivatives, demonstrating the utility of Boc-based protection strategies as well. nih.govscispace.com

The following tables summarize the synthesis strategies and key reagents involved in the creation of these peptide-based chemical probes.

Table 1: Examples of Synthesized Peptide-Based Probes Utilizing Tyrosine Derivatives

Target Probe Description Fluorophore/Reporter Synthesis Strategy Key Tyrosine Derivative Reference(s)
Denatured Collagen Peptide sequence FAM-(GPO)₃GYO(GPO)₄ designed to bind damaged collagen. FAM (5(6)-carboxyfluorescein) Fmoc-SPPS on resin, N-terminal fluorophore conjugation, TFA cleavage. Fmoc-Tyr(tBu)-OH acs.org
Histamine H1 Receptor (H1R) Tetrapeptide linkers (e.g., Val-Ser-Tyr-d-Phe) coupled to H1R pharmacophore. Bodipy 630/650 Fmoc-SPPS on Rink amide resin, final coupling of fluorophore-acid, TFA cleavage. Fmoc-Tyr(tBu)-OH acs.org
μ-Opioid Receptor Endomorphin-2 analog: H-Tyr-Pro-Phe-Phe-NH-(CH₂)₅-(C=O)-Dap(6DMN)-NH₂. 6DMN (6-N,N-dimethylamino-2,3-naphthalimide) Manual SPPS on PAL-PEG-PS resin using Fmoc chemistry. Boc-Tyr(tBu)-OH nih.govscispace.com

Table 2: Common Reagents for the Synthesis of Peptide Probes via Fmoc-SPPS

Reagent Name Abbreviation Function
Fmoc-Tyr(tBu)-OH - Protected amino acid building block for incorporating tyrosine. acs.orgresearchgate.net
Boc-Tyr(tBu)-OH - Alternatively protected amino acid building block for tyrosine. nih.gov
Rink Amide Resin - Solid support used to generate a C-terminal amide upon cleavage. nih.govacs.org
Piperidine - Base used for the removal of the N-terminal Fmoc protecting group. acs.org
Trifluoroacetic Acid TFA Strong acid used for cleavage from the resin and removal of tBu side-chain protecting groups. acs.orgacs.orgacs.org
HBTU / HOBt / DIPEA - Common coupling reagents used to activate carboxylic acids for amide bond formation. acs.orgacs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound (L-Tyrosine(t-butyl)-amide)
Fmoc-Tyr(tBu)-OH (N-alpha-Fmoc-O-tert-butyl-L-tyrosine)
Boc-Tyr(tBu)-OH (N-Boc-O-tert-butyl-L-tyrosine)
Trifluoroacetic acid (TFA)
Piperidine
N,N-diisopropylethylamine (DIPEA)
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
1-hydroxybenzotriazole (HOBt)
Triisopropylsilane (B1312306) (TIS)
5(6)-carboxyfluorescein (FAM)
6-N,N-dimethylamino-2,3-naphthalimide (6DMN)

Supramolecular Chemistry and Self Assembly Research

Design Principles for Self-Assembled Systems Incorporating Tyrosine Derivatives

The self-assembly of tyrosine derivatives into complex superstructures is governed by a synergistic interplay of various non-covalent interactions. These interactions, though individually weak, collectively dictate the formation of stable and ordered molecular arrangements. nih.gov Key to this process are the specific chemical functionalities of the molecules, such as the bulky tert-butyl group and the aromatic tyrosine ring, which play crucial roles in directing the assembly.

The presence of a tert-butyl group on the tyrosine side chain is a critical design element that influences the self-assembly process. This bulky, hydrophobic group plays a significant role in the molecular packing and organization of these derivatives. Research has shown that the tert-butyl moiety is essential for the gelation capabilities of certain tyrosine derivatives, a property not observed in similar compounds lacking this group, such as H-Tyr-OH, H-Phe-OH, and H-Tyr(Me)-OH. This suggests that the steric hindrance and hydrophobic nature of the tert-butyl group are key drivers in promoting the formation of self-assembled structures.

The formation and stability of self-assembled systems derived from H-Tyr(tBu)-NH2 and related compounds are fundamentally dependent on a network of non-covalent interactions. researchgate.net These forces, including hydrogen bonding, π-π stacking, and van der Waals forces, act in concert to guide the molecules into thermodynamically stable, ordered superstructures.

Contribution of Intermolecular Non-Covalent Interactions

Aromatic π-π Stacking Interactions

Formation of Ordered Nano/Microarchitectures from Tyrosine Derivatives

The self-assembly of tyrosine derivatives, driven by the aforementioned non-covalent interactions, can lead to the formation of a variety of ordered nano- and microarchitectures. These structures can range from simple, one-dimensional fibers and ribbons to more complex, three-dimensional networks that form gels. researchgate.netresearchgate.net

Research has demonstrated that simple tyrosine derivatives can act as low-molecular-weight organogelators, forming fibrous networks that immobilize solvent molecules. researchgate.netnih.gov Transmission electron microscopy and other imaging techniques have revealed the morphology of these assemblies, often showing entangled fibers with high aspect ratios. researchgate.net The specific architecture formed is highly dependent on factors such as the molecular structure of the building block, the solvent used, and the concentration. researchgate.net For instance, a single amino acid like tyrosine can self-assemble into different morphologies, including nanoribbons, branched structures, and fern-like arrangements, depending on the experimental conditions. researchgate.net The ability to control the formation of these ordered structures opens up possibilities for their use in various applications, including the development of novel biomaterials and drug delivery systems. sigmaaldrich.com

Interactive Data Table: Properties of Self-Assembling Tyrosine Derivatives

Compound/SystemKey InteractionsObserved ArchitecturesNoteworthy Findings
L-Tyr(tBu)-OHHydrogen bonding, van der Waals forcesFiber-like structures, organogelsCan gel a variety of organic solvents at low concentrations. researchgate.netnih.gov The tert-butyl group is crucial for gelation.
Linear Dityrosine (YY) DimerHydrogen bonding (Ocarboxyl···H(O)tyr)Dimers (early stage assembly)Hydrogen bonding is the dominant stabilizing force in the dimer. nih.govacs.org
Tyrosine-containing peptidesπ-π stacking, hydrogen bondingFibrils, β-sheetsThe phenolic hydroxyl group of tyrosine can influence the π-stacking mode. nih.gov
NDI derivative with TyrosineHydrogen bonding, π-π stackingFiber-like supramolecular polymersThe balance between H-bonding and π-π stacking dictates the final structure and properties. core.ac.uk

Mechanistic Investigations of Self-Assembly Processes

Specific Self-Assembly Studies of this compound and Related Derivatives

While specific, in-depth self-assembly studies focusing exclusively on this compound are not extensively documented in the literature, the behavior of its close chemical relatives provides significant insight. The most studied analog is H-Tyr(tBu)-OH, which has been identified as a potent low molecular weight organogelator (LMWO). metu.edu.tr

Research on L-Tyr(tBu)-OH revealed its serendipitous discovery as an organogelator during a deprotection reaction using piperidine (B6355638) in THF. metu.edu.tr It is one of the lightest natural amino acid-derived gelators reported and is unique for having free –NH2 and –COOH terminal groups. metu.edu.tr Its ability to immobilize a wide range of organic solvents at very low concentrations (e.g., 0.1% wt/v in DMF) is a testament to its efficient self-assembly. metu.edu.tr

Key findings from the investigation of H-Tyr(tBu)-OH and its derivatives include:

Structural Characterization: Transmission electron microscopy (TEM) and X-ray diffraction (XRD) studies confirmed that the gels are composed of entangled, fiber-like microstructures. metu.edu.tr

Role of Chirality: The self-assembly process was found to be highly dependent on chirality. While the pure enantiomers, L-Tyr(tBu)-OH and D-Tyr(tBu)-OH, were effective gelators, the racemic mixture (DL-Tyr(tBu)-OH) failed to form a gel, indicating that a specific, chirally-ordered molecular packing is necessary for the formation of the fibrous network. metu.edu.tr

Importance of the tBu Group: The tert-butyl group is indispensable for the self-assembly of this molecule. Comparative studies showed that related compounds lacking this group, such as L-Tyr-OH, L-Phe-OH, and L-Tyr(Me)-OH, did not form gels under similar conditions. metu.edu.tr This underscores the crucial role of the hydrophobic and steric properties of the tBu group in driving the aggregation process. metu.edu.tr

Derivatives in Peptide Synthesis: The protected form, Fmoc-Tyr(tBu)-OH, is a standard building block in solid-phase peptide synthesis (SPPS) for creating larger, self-assembling peptide sequences. acs.orgthieme-connect.de The tBu group serves to protect the phenolic hydroxyl group during synthesis and is stable to the basic conditions used for Fmoc removal, allowing for its incorporation into complex peptides that often end with an amide group (-NH2), structurally similar to the title compound. thieme-connect.decsic.es

The table below summarizes the gelation capabilities of L-Tyr(tBu)-OH in various solvents, demonstrating the compound's robust self-assembling nature.

SolventMinimum Gelation Concentration (wt/v%)Observation
DMF0.1%Forms a stable gel without additives.
THF0.2%Gelation enhanced by the addition of a base like piperidine.
Toluene0.4%Effective gelation in a nonpolar aromatic solvent.
Diesel0.4%Demonstrates potential for applications like oil-spill recovery.
Butanol0.3%Forms a gel in a polar protic solvent.

Data derived from studies on L-Tyr(tBu)-OH. metu.edu.tr

These studies on closely related derivatives provide a strong foundation for understanding the supramolecular behavior of this compound, which is expected to assemble through similar mechanisms of hydrogen bonding, π-π stacking, and hydrophobic interactions.

Analytical and Characterization Techniques in Peptide Synthesis and Assembly Research

Chromatographic Methods for Monitoring and Purity Assessment

Chromatographic techniques are indispensable for tracking the progress of peptide synthesis reactions and verifying the purity of the final products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for assessing the purity of H-Tyr(tBu)-NH2 and related peptide fragments. bachem.com This technique separates compounds based on their hydrophobicity, allowing for the quantification of the desired product relative to any impurities, such as by-products or unreacted starting materials. bachem.com

In the context of syntheses involving this compound, analytical RP-HPLC is used to confirm the purity of crude products after cleavage from a resin or at the end of a solution-phase synthesis step. ekb.egknepublishing.com The purity is typically determined by integrating the peak area of the target compound and expressing it as a percentage of the total area of all absorbing peaks at a specific UV wavelength, commonly 210-230 nm. bachem.comnih.gov Successful synthesis of peptides incorporating the Tyr(tBu) moiety often reports high purity levels, sometimes exceeding 90% even before extensive purification, demonstrating the efficiency of the synthetic methods used. ekb.eg

The conditions for HPLC analysis are critical and are tailored to the specific peptide. A typical setup involves a C18 column and a gradient elution system with two mobile phases: an aqueous phase (Solvent A) and an organic phase (Solvent B), both commonly containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. researchgate.netgoogle.com

Table 1: Representative HPLC Conditions for Analysis of Peptides Containing Tyr(tBu) Moiety

Parameter Condition Source(s)
Column C18 (e.g., Vydac, Phenomenex Luna) nih.govgoogle.com
Mobile Phase A 0.05% or 0.1% TFA in Water researchgate.netgoogle.com
Mobile Phase B 0.05% or 0.1% TFA in Acetonitrile (ACN) researchgate.netgoogle.com
Gradient Linear gradient of increasing Solvent B (e.g., 10% to 70% B over 30 min) researchgate.netrsc.org
Flow Rate 1.0 mL/min (analytical) ekb.egresearchgate.netgoogle.com

| Detection | UV at 210 nm, 220 nm, or 254 nm | bachem.comnih.govgoogle.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction in real-time. advion.comresearchgate.net In the synthesis of peptides involving this compound or its precursors, TLC is used to determine when the starting materials have been completely consumed, signaling the completion of the reaction. google.com

A small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. advion.com The separation of components on the plate is visualized, often under UV light at 254 nm, or by staining with a chemical agent like ninhydrin (B49086) or potassium permanganate. nih.govadvion.comacs.org For instance, in the synthesis of Tyr(tBu)-Arg-NH2, TLC monitoring was essential to confirm the reaction's endpoint before proceeding to the deprotection step. google.com The choice of the mobile phase is crucial for achieving good separation between the starting materials, products, and any by-products.

Table 2: Typical TLC Systems for Monitoring Peptide Synthesis

Component Description Source(s)
Stationary Phase Silica Gel 60 F254 plates advion.comacs.orgrsc.org
Mobile Phase (Eluent) Mixtures of DCM, Methanol, and Acetic Acid (e.g., 9:1:0.1) or Ethyl Acetate/Hexane advion.comroyalsocietypublishing.org

| Visualization | UV light (254 nm), Potassium Permanganate, Ninhydrin | nih.govadvion.comacs.org |

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are vital for confirming the identity and elucidating the structural details of this compound. Mass spectrometry verifies the molecular weight, while NMR spectroscopy provides detailed information about the atomic connectivity and conformation. FTIR spectroscopy is used to characterize key functional groups and secondary structures in peptide assemblies.

Mass Spectrometry (MS, ESI-MS, HR-TOF-MS)

Mass Spectrometry (MS) is a powerful analytical technique that provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. It is routinely used to confirm the molecular weight of this compound and its derivatives, thereby verifying a successful synthesis. bachem.com Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for peptides, as it minimizes fragmentation and typically produces a protonated molecular ion peak, [M+H]+. ulisboa.ptcsic.es

High-Resolution Mass Spectrometry (HRMS), often coupled with a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements, allowing for the determination of the elemental composition of the compound. ekb.eg For this compound, the expected monoisotopic mass is 236.1525 g/mol . HR-TOF-MS analysis would look for an [M+H]+ ion with an m/z value extremely close to the calculated value of 237.1603. ekb.egknepublishing.com This level of accuracy is crucial for unambiguously identifying the target compound.

Table 3: Calculated Mass Spectrometry Data for this compound

Parameter Value
Chemical Formula C13H20N2O2
Monoisotopic Mass 236.1525 g/mol
Calculated [M+H]+ 237.1603 m/z

| Calculated [M+Na]+ | 259.1422 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within this compound.

¹H NMR: A ¹H NMR spectrum of this compound would exhibit characteristic signals for each type of proton. The nine protons of the tert-butyl (tBu) group would appear as a prominent singlet around 1.3 ppm. The aromatic protons on the tyrosine ring would appear as two doublets in the region of 6.7-7.2 ppm. The α-proton, β-protons, and the protons of the primary amine and amide groups would also have distinct chemical shifts and coupling patterns, confirming the compound's structure. ulisboa.pt

¹³C NMR: The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Each non-equivalent carbon atom in this compound gives a distinct signal. Key expected signals include the carbonyl carbon of the amide group (~174 ppm), the aromatic carbons (115-155 ppm), the quaternary carbon of the tBu ether (~78 ppm), the α-carbon (~55 ppm), the β-carbon (~37 ppm), and the methyl carbons of the tBu group (~28 ppm).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Amide Carbonyl (C=O) - ~174
Aromatic C-O - ~154
Aromatic CH (ortho to OH) ~7.1 (d) ~130
Aromatic CH (meta to OH) ~6.8 (d) ~124
Aromatic C (ipso to CH2) - ~128
tBu Quaternary Carbon (C(CH3)3) - ~78
α-Carbon (α-CH) ~3.8 (dd) ~55
β-Carbon (β-CH2) ~2.9 (m) ~37
tBu Methyl Carbons (C(CH3)3) ~1.3 (s) ~28

| Amine/Amide Protons (NH2) | Variable | - |

Note: Predicted values are based on data from analogous structures and general chemical shift theory. Actual values may vary depending on the solvent and other experimental conditions. bhu.ac.in

Fourier Transform Infrared (FTIR) Spectroscopy for Assembly Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule and for studying the secondary structure of peptides. springernature.com An FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key vibrational bands include the N-H stretching of the primary amine and amide groups (typically 3200-3400 cm⁻¹), C-H stretching from the aromatic and aliphatic (tBu) groups (~2850-3100 cm⁻¹), and the strong C=O stretching of the amide I band (~1650 cm⁻¹). The N-H bending vibration, known as the amide II band, appears around 1550 cm⁻¹. The presence and position of these bands confirm the integrity of the key functional groups within the molecule. In larger peptide assemblies, the precise positions of the amide I and II bands are sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet), making FTIR a powerful technique for conformational analysis. nih.govthermofisher.com

Table 5: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Source(s)
3400 - 3200 N-H Stretch Amine & Amide (NH2) luxembourg-bio.com
3100 - 3000 C-H Stretch Aromatic uoa.gr
2980 - 2850 C-H Stretch Aliphatic (tBu) luxembourg-bio.com
~1650 C=O Stretch (Amide I) Amide
~1610 C=C Stretch Aromatic Ring uoa.gr
~1540 N-H Bend (Amide II) Amide

| ~1240 | C-O Stretch | Aryl Ether | uoa.gr |

Table of Compounds Mentioned

Compound Name Abbreviation / Formula
L-Tyrosine, O-(1,1-dimethylethyl)-amide This compound
Acetonitrile ACN
Trifluoroacetic acid TFA
Dichloromethane DCM
tert-Butyl tBu
Boc-Tyrosine(tBu)-Arginine-amide Boc-Tyr(tBu)-Arg-NH2
Boc-Tyrosine(tBu)-Glycine-Glycine-Phenylalanine-Leucine-amide Boc-Tyr(tBu)-Gly-Gly-Phe-Leu-NH2
p-Nitrobenzyloxycarbonyl-Tyrosine(tBu)-OH pNZ-Tyr(tBu)-OH

UV-Vis Spectroscopy for Monitoring and Quantification

UV-Vis spectroscopy is a fundamental technique for the analysis of peptides containing aromatic residues like tyrosine. The phenolic side chain of tyrosine possesses a distinct chromophore that absorbs ultraviolet light, a property that is retained in its tert-butyl ether derivative, Tyr(tBu). This characteristic allows for straightforward monitoring of peptide synthesis and quantification of the resulting peptides.

The quantification of peptides incorporating the Tyr(tBu) moiety can be performed by measuring the absorbance at approximately 280 nm. ub.edu While the tert-butyl group slightly modifies the electronic environment of the phenol, the primary absorbance wavelength remains characteristic of the tyrosine residue. This method is routinely used to determine the concentration of purified peptide solutions. ub.edu In the context of self-assembling systems, UV-Vis spectroscopy can also offer insights into the molecular packing and π-π stacking interactions of the aromatic rings by observing shifts in the absorption bands upon aggregation. acs.org For instance, comparisons between the spectrum of monomers in a non-aggregating solvent and the spectrum of a gel or other assembly can reveal the formation of H- or J-aggregates. acs.org

TechniqueApplicationKey Finding
UV-Vis SpectroscopyQuantification of peptides containing Tyr(tBu) residues.Peptides can be quantified by measuring absorbance at the characteristic wavelength for tyrosine, ~280 nm. ub.edu
UV-Vis SpectroscopyElucidation of molecular packing in self-assembled structures.Shifts in the absorption spectrum upon aggregation can provide information on π-π stacking interactions. acs.org

Fluorescence Spectroscopy for Probe Characterization

While the intrinsic fluorescence of tyrosine is weaker than that of tryptophan, it is nonetheless a valuable tool in biophysical studies. In the context of this compound, the tyrosine residue can serve multiple roles in fluorescence spectroscopy applications.

Primarily, the known absorbance characteristics of the tyrosine residue are often utilized to accurately determine the concentration of peptide solutions, which is a prerequisite for quantitative fluorescence studies. nih.gov In the development of fluorescent probes, a peptide containing a tyrosine residue, such as H-(His)6-Tyr-NH2, was used to conveniently measure concentration during the characterization of a "turn-on" fluorescent probe system designed to bind to His-tags. nih.gov In such systems, the fluorescence properties are dominated by an extrinsic fluorophore (e.g., coumarin, NBD), but the tyrosine-containing peptide is essential for validating the assay. nih.govuminho.ptrsc.org Furthermore, studies on the self-assembly of individual amino acids have shown that H-Tyr-OH can form aggregates that retain characteristic fluorescence, suggesting potential for use as fluorescent nanostructures.

TechniqueApplicationResearch Finding
Fluorescence SpectroscopyConcentration determination for peptide assays.The tyrosine residue in a peptide (H-(His)6-Tyr-NH2) was used for concentration measurement during the characterization of a new fluorescent probe. nih.gov
Fluorescence SpectroscopyCharacterization of self-assembled nanostructures.Nanotube aggregates formed from H-Tyr-OH were found to retain the characteristic fluorescence of the amino acid, suggesting their potential use as fluorescent drug carriers.

Microscopic and Scattering Techniques for Supramolecular Structures

The tert-butyl group on the tyrosine side chain can play a significant role in driving the self-assembly of peptides into ordered supramolecular structures. Various high-resolution microscopic and scattering techniques are indispensable for characterizing the resulting morphologies and internal organization.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of nanomaterials at high resolution. nanoscience.com In the study of self-assembling materials derived from tyrosine derivatives, TEM provides direct evidence of the formation and structure of nanoscale assemblies. nih.gov Research on the gelation of L-Tyr(tBu)-OH, a closely related precursor, revealed the formation of extensive nanofibrillar networks. metu.edu.trresearchgate.net TEM images showed that these organogels are composed of nanofibers with approximate widths of 40 nm and lengths extending over several micrometers. researchgate.net This visualization confirms that the macroscopic gel properties arise from the entanglement of these self-assembled fibrous structures. metu.edu.tr The ability of TEM to resolve these fine structures is crucial for understanding the relationship between molecular design and the resulting supramolecular architecture. beilstein-journals.org

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) provides valuable information about the surface morphology and texture of materials. carleton.edu It is widely used to study the three-dimensional appearance of self-assembled peptide structures. acs.org For peptides that form nanofibers or other complex architectures, SEM can reveal how these structures are interwoven and organized to form larger scaffolds or materials. acs.orgnih.gov For example, studies on various self-assembling polypeptides have correlated SEM observations with conformational data, demonstrating that peptides adopting a β-sheet structure tend to form nanofibers, whereas those with other conformations might form spherical nanoparticles. acs.org This makes SEM a key tool for linking the microscopic morphology to the underlying secondary structure of the peptide constituents.

Atomic Force Microscopy (AFM) for Surface Topography and Self-Assembly

Atomic Force Microscopy (AFM) is an essential tool for investigating the surface topography of self-assembled structures at the nanoscale. nih.gov It has been employed to study the self-assembly of various amino acids and peptides, including those derived from tyrosine. nih.govnottingham.ac.uk AFM can provide quantitative data on the dimensions of nanostructures, such as the height and width of fibrils or nanotubes. In studies of polypeptides, AFM images have been used in conjunction with SEM to characterize the morphology of self-assemblies, confirming the formation of structures like long twisted nanofibers versus spherical nanoparticles and correlating these morphologies with the peptide's solution-state conformation. acs.org

Powder X-ray Diffraction (XRD) for Crystalline Structure Analysis

Powder X-ray Diffraction (XRD) is a critical technique for analyzing the crystalline nature and molecular packing within ordered materials. doitpoms.ac.uk In the context of self-assembling Tyr(tBu) derivatives, XRD provides insights into the periodicities within the assembled structure. iitk.ac.in Studies on xerogels formed from L-Tyr(tBu)-OH demonstrated that the material possesses a degree of crystallinity, indicative of ordered molecular packing. metu.edu.trresearchgate.net The diffraction patterns obtained from these gels are characterized by peaks that correspond to specific repeating distances within the nanofibrillar network. metu.edu.tr This data is consistent with a structure held together by a dense network of hydrogen bonds and van der Waals interactions, confirming that the self-assembly process leads to a well-organized, quasi-crystalline material. metu.edu.tr Comparing the XRD patterns of gels prepared under different conditions can also reveal whether additives participate in the molecular packing. researchgate.net

TechniqueSample TypeKey Findings
TEM L-Tyr(tBu)-OH OrganogelRevealed formation of nanofibres with ~40 nm width and lengths of several micrometres. researchgate.net
SEM Polypeptide AssembliesCorrelated β-structure conformation with the formation of nanofiber morphologies. acs.org
AFM Polypeptide AssembliesConfirmed nanofiber and nanoparticle morphologies, providing topographical data. acs.orgnih.gov
XRD L-Tyr(tBu)-OH XerogelIndicated a quasi-crystalline structure, providing evidence of ordered molecular packing in the solid state. metu.edu.trresearchgate.net

Quantitative Assays for Reaction Completion and Efficiency

In Solid-Phase Peptide Synthesis (SPPS), the peptide is built step-by-step while anchored to an insoluble resin support. peptide.com This methodology allows for the use of excess reagents to drive reactions to completion, with easy removal of byproducts through simple washing. However, it is critical to confirm that each coupling and deprotection step is complete before proceeding to the next. Incomplete reactions lead to deletion sequences and impurities that are difficult to remove from the final product.

The Ninhydrin test, commonly known as the Kaiser test, is a highly sensitive qualitative and semi-quantitative assay used extensively in SPPS to monitor reaction progress. peptide.compeptide.com Its primary function is to detect the presence of free primary amines on the peptide-resin. This is crucial for two key checkpoints in each cycle of peptide elongation:

After Deprotection: To ensure the protecting group (e.g., Fmoc) has been completely removed from the N-terminal amino acid, exposing the primary amine for the next coupling step.

After Coupling: To confirm that the newly added amino acid has successfully coupled to the N-terminal amine, meaning no free primary amines should remain.

The test is based on the reaction of ninhydrin with primary amines. In the presence of a primary amine, ninhydrin produces an intense blue-purple color, often referred to as Ruhemann's purple. peptide.comresearchgate.net Secondary amines, such as the N-terminus of proline, react differently, typically yielding a less intense red-brown or yellow-orange color, making the standard Kaiser test less reliable for these residues. peptide.com

The procedure involves taking a small sample of the peptide-resin beads (typically 10-15 beads) and treating them with solutions containing ninhydrin, pyridine, and phenol, followed by heating. peptide.commdpi.com The resulting color of the beads and the solution provides a clear indication of the reaction's status. For a peptide synthesis involving this compound as a building block or as part of the growing chain, the free primary α-amine would give a positive Kaiser test result after deprotection.

Table 2: Interpretation of Kaiser Test Results in SPPS
Observation (Beads and Solution)InterpretationRecommended Action
Colorless or Faint Blue Reaction is complete (no significant amount of free primary amine).Proceed with the next step in the synthesis. peptide.com
Intense Blue Solution and Blue Beads Coupling has failed or is highly incomplete.Recouple the amino acid; check reagents and protocol. peptide.com
Light Blue Solution but Dark Blue Beads Coupling is incomplete.Recouple the amino acid to drive the reaction to completion. peptide.com
Dark Blue Solution but Colorless Beads Coupling is nearly complete.Extend the coupling time or perform a capping step to block unreacted amines. peptide.com

The Kaiser test is an indispensable tool for optimizing SPPS protocols. For example, in the synthesis of complex peptides, monitoring each step with the Kaiser test allows for immediate intervention, such as extending reaction times or "recoupling" an amino acid, to maximize the yield of the desired full-length peptide. mdpi.com This ensures a higher purity of the crude product before it is cleaved from the resin and subjected to final purification.

Theoretical and Computational Investigations

Conformational Analysis of H-Tyr(tBu)-NH2 and Its Derivatives

The biological activity and physical properties of peptides are intrinsically linked to their three-dimensional conformation. Computational methods, including density functional theory (DFT) and constrained molecular dynamics, are used to explore the potential energy surface and determine the most stable conformations of this compound and related peptides. nih.govrsc.org

The conformational landscape of a tyrosine dipeptide analogue is shaped by a delicate interplay between the peptide backbone and the side chain. nih.gov The presence of the bulky tert-butyl group on the tyrosine side chain in this compound introduces significant steric constraints. These constraints influence the preferred dihedral angles of both the backbone (φ, ψ) and the side chain (χ). Computational studies on related constrained peptides show that such modifications can drastically reduce conformational flexibility, favoring specific secondary structures like β-turns or extended strands. rsc.orgnih.gov

For tyrosine derivatives, key conformational features include:

Backbone Conformation: In aqueous solutions, tyrosine-containing peptides can adopt helical structures, while interactions with hydrophobic environments may favor β-turn or extended conformations. nih.gov

Side Chain Orientation (χ angles): The tert-butyl group restricts the rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds of the tyrosine side chain. This restriction is critical, as the orientation of the aromatic ring is often a key determinant in molecular recognition and binding events. nih.gov

Intramolecular Interactions: Stabilizing interactions, such as hydrogen bonds between a backbone NH group and the aromatic ring's π-electrons, can further influence the molecule's preferred shape. nih.govrsc.org

NMR spectroscopy, often used in conjunction with computational modeling, provides experimental restraints (like NOE correlations) to validate and refine the predicted conformations in solution. rsc.orgnih.gov For example, studies on peptides containing modified amino acids have used NMR to confirm conformations predicted by molecular modeling, demonstrating the power of this combined approach. nih.gov

Conformational ParameterDescriptionInfluence of tert-Butyl Group
Backbone Dihedrals (φ, ψ)Define the secondary structure of the peptide backbone.Steric hindrance from the tBu group can restrict the allowed (φ, ψ) space, favoring specific conformations like extended β-strands. rsc.org
Side Chain Dihedrals (χ1, χ2)Determine the orientation of the tyrosine side chain.Strongly restricts rotational freedom, locking the side chain into a limited set of low-energy conformations (e.g., gauche(-), gauche(+), trans). nih.gov
Intramolecular H-BondsNon-covalent bonds within the molecule that stabilize its structure.The fixed orientation of the side chain can either promote or prevent the formation of specific intramolecular hydrogen bonds. nih.gov

Prediction and Optimization of Synthetic Reaction Pathways

Computational chemistry is increasingly used to design, predict, and optimize synthetic routes for complex molecules like peptides. While this compound is typically synthesized via standard solid-phase peptide synthesis (SPPS), computational tools can enhance this process significantly. csic.esnih.gov

The synthesis of this compound starts with the protected amino acid Fmoc-Tyr(tBu)-OH. researchgate.net Computational approaches can be applied to several stages of the synthesis:

Coupling Reaction Optimization: Quantum mechanics (QM) calculations can model the transition states of coupling reactions involving reagents like T3P® or HATU. rsc.orgcsic.es This allows for the prediction of reaction barriers and the identification of optimal conditions (e.g., solvent, temperature, additives) to maximize yield and minimize side reactions like racemization. imperial.ac.uk

Side Reaction Prediction: Computational models can predict the likelihood of unwanted side reactions. For instance, during the synthesis of peptides containing Tyr(tBu), premature deprotection of the tert-butyl group under certain acidic conditions could be modeled to assess the stability of the protecting group throughout the synthetic sequence. acs.org

Data-Driven Synthesis Planning: Modern approaches utilize machine learning and AI, trained on vast databases of chemical reactions, to predict entire retrosynthetic pathways. researchgate.net While still an emerging field for peptide synthesis, these tools could potentially suggest novel, more efficient routes or identify greener solvent and reagent choices for the synthesis of this compound. researchgate.netru.nl

For example, computational studies have been used to investigate the formation of mixed anhydrides during coupling steps, confirming that the desired reaction is kinetically favored over potential side reactions. imperial.ac.uk These predictive capabilities allow chemists to troubleshoot difficult synthetic steps and rationally design more robust and efficient protocols, reducing the need for extensive empirical screening.

Computational MethodApplication in this compound SynthesisPotential Outcome
Quantum Mechanics (QM)Modeling transition states of coupling and deprotection steps.Prediction of reaction kinetics, minimization of racemization, selection of optimal coupling reagents. imperial.ac.uk
Molecular Dynamics (MD)Simulating resin swelling and reagent diffusion in SPPS.Optimization of solvent choice and reaction times for solid-phase synthesis.
Data-Driven Models (AI/ML)Retrosynthetic analysis and reaction condition prediction.Discovery of novel synthetic routes, suggestion of greener reagents and solvents. researchgate.net
DFT/Continuum Solvation ModelsAssessing protecting group stability (e.g., tBu, Fmoc) under various conditions.Ensuring orthogonal protection strategy is maintained, preventing unwanted side-product formation. acs.org

Q & A

Basic: What is the structural significance of the tert-butyl (tBu) group in H-Tyr(tBu)-NH2, and how does it influence peptide synthesis?

Answer:
The tert-butyl (tBu) group acts as a protective moiety for the hydroxyl (-OH) side chain of tyrosine during solid-phase peptide synthesis (SPPS). This prevents undesired side reactions, such as oxidation or branching, during coupling steps. Post-synthesis, the tBu group is removed via acidolysis (e.g., using trifluoroacetic acid). The choice of tBu over other protecting groups (e.g., benzyl) is driven by its stability under basic conditions and compatibility with Fmoc/tBu SPPS protocols .

Basic: What analytical techniques are recommended for confirming the purity and identity of this compound?

Answer:
Key methods include:

  • HPLC/UPLC : Assess purity (≥95% as per industry standards) and detect impurities (e.g., deprotected tyrosine derivatives) .
  • Mass Spectrometry (MS) : Confirm molecular weight (theoretical: 237.29 g/mol) and detect side products like truncated peptides.
  • NMR : Verify tert-butyl proton signals (δ ~1.2–1.4 ppm) and absence of residual solvents.
    Proper calibration with reference standards and adherence to NIH reporting guidelines (e.g., preprocessing parameters) are critical for reproducibility .

Advanced: How can researchers resolve discrepancies between theoretical and observed mass spectra for this compound derivatives?

Answer:
Discrepancies may arise from:

  • Incomplete Deprotection : Residual tBu groups increase observed mass by 57.07 Da. Validate cleavage conditions (e.g., acid type, duration).
  • Adduct Formation : Sodium or potassium adducts (+22/38 Da) are common in ESI-MS; use ammonium acetate buffers to suppress.
  • Oxidation Artifacts : Tyrosine hydroxyl oxidation (+16 Da) can occur during handling; work under inert atmospheres.
    Cross-reference with X-ray crystallography (e.g., SHELXL refinement ) and replicate experiments to distinguish systematic vs. random errors .

Advanced: What experimental design principles optimize coupling efficiency for this compound in automated peptide synthesis?

Answer:
Optimization strategies include:

  • Activation Reagents : Use HBTU/HOBt over DCC for reduced racemization.
  • Coupling Time : Monitor via Kaiser test; extend time (2–10 min) for sterically hindered residues .
  • Solvent Selection : DMF or NMP improves solubility of protected intermediates.
    Statistical tools (e.g., factorial design) can model interactions between variables (reagent excess, temperature) and minimize trial runs .

Advanced: How do storage conditions impact the stability of this compound, and what decomposition products are typically observed?

Answer:

  • Storage : Store at ≤8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Light exposure accelerates degradation .
  • Decomposition Pathways :
    • Hydrolysis of the amide bond → Tyr(tBu) and NH₂ fragments.
    • tBu deprotection → H-Tyr-OH-NH2 (detectable via HPLC retention shift).
      Accelerated stability studies (40°C/75% RH) and LC-MS tracking are recommended for shelf-life determination .

Advanced: What computational approaches are effective in modeling this compound conformation for structure-activity studies?

Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects (water/DMSO) on tert-butyl group orientation.
  • Density Functional Theory (DFT) : Predict vibrational spectra (IR/Raman) for comparison with experimental data.
  • Crystallographic Software (SHELX) : Refine X-ray data to resolve torsional angles and hydrogen-bonding networks .
    Validate models against experimental NMR coupling constants (³JHH) .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation (H335).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : Flush eyes/skin with water for 15+ minutes; seek medical attention for persistent irritation .

Advanced: How can researchers reconcile conflicting solubility data for this compound across literature sources?

Answer:
Conflicts often stem from:

  • Solvent Purity : Trace water in DMF reduces solubility; use molecular sieves.
  • Measurement Methods : Dynamic light scattering (DLS) vs. gravimetric analysis.
  • Temperature Gradients : Report data at 25°C ± 1°C for comparability.
    Replicate experiments under standardized conditions and apply statistical tests (e.g., ANOVA) to assess significance .

Advanced: What strategies mitigate racemization during the incorporation of this compound into peptide chains?

Answer:

  • Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization.
  • Coupling Agents : Use OxymaPure/DIC over carbodiimides for lower epimerization rates.
  • In Situ Monitoring : Circular dichroism (CD) or chiral HPLC to detect D-tyrosine formation.
    Racemization is sequence-dependent; test flanking residues (e.g., proline) for steric effects .

Basic: What are the critical literature sources for validating synthetic protocols involving this compound?

Answer:

  • Primary Literature : Peer-reviewed journals (e.g., Journal of Peptide Science) for SPPS methodologies .
  • Safety Data Sheets : COMBI-BLOCKS or Novabiochem for hazard and storage guidelines .
  • Databases : PubChem for spectral data, CAS SciFinder for synthetic routes.
    Avoid non-peer-reviewed sources (e.g., ) and prioritize NIH-compliant reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.